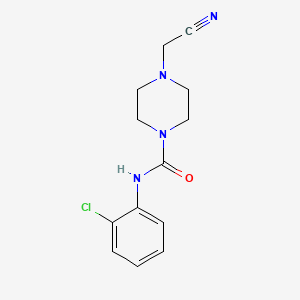![molecular formula C13H14ClN3O B7560107 3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole](/img/structure/B7560107.png)
3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole, also known as CPPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPPO has been found to exhibit various biochemical and physiological effects, making it a valuable tool for investigating different biological processes.
作用机制
3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole is a specific and sensitive probe for detecting ROS due to its unique chemical structure. The oxadiazole ring in this compound undergoes a reaction with ROS, leading to the formation of a fluorescent product. The intensity of the fluorescence signal is directly proportional to the concentration of ROS in the biological sample.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including antioxidant activity and neuroprotective effects. This compound has been shown to inhibit lipid peroxidation and protect against oxidative stress-induced cell death in various cell types. Additionally, this compound has been found to protect against neurotoxicity induced by glutamate and beta-amyloid, which are implicated in neurodegenerative disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole is its high specificity and sensitivity for detecting ROS in biological samples. This compound has been found to be more sensitive than other commonly used ROS probes, such as dihydroethidium and dichlorodihydrofluorescein. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for investigating ROS-related biological processes. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited stability in aqueous solutions.
未来方向
3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole has significant potential for future research in various fields, including neuroscience, cancer biology, and immunology. Some potential future directions for this compound research include the development of new this compound derivatives with improved stability and specificity for detecting specific ROS species. Additionally, this compound could be used in combination with other probes to investigate the complex interplay between different ROS species in biological systems. Finally, this compound could be used in vivo to investigate the role of ROS in various diseases and to develop new therapeutic strategies for targeting ROS-related pathologies.
合成方法
3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole can be synthesized through a multistep reaction involving the condensation of 2-chlorobenzaldehyde with pyrrolidine and subsequent cyclization with nitrous acid. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
科学研究应用
3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole has been extensively used as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a crucial role in various physiological processes, including cell signaling and immune response. However, excessive ROS production can lead to oxidative stress, which is associated with various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
属性
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-11-4-2-1-3-9(11)7-12-16-13(18-17-12)10-5-6-15-8-10/h1-4,10,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTNGDYCOGVGQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC(=NO2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide](/img/structure/B7560027.png)
![3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile](/img/structure/B7560035.png)
![N-[2-(3-fluorophenyl)pyrimidin-5-yl]-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B7560040.png)

![2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7560056.png)
![3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid](/img/structure/B7560067.png)
![2-[Butan-2-yl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7560074.png)
![N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide](/img/structure/B7560081.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B7560088.png)
![3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7560096.png)


![5-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560120.png)
![2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7560131.png)